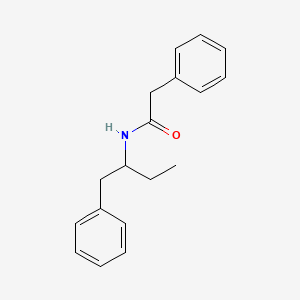

2-phenyl-N-(1-phenylbutan-2-yl)acetamide

Description

2-Phenyl-N-(1-phenylbutan-2-yl)acetamide is a substituted acetamide derivative characterized by a phenyl group at the α-carbon of the acetamide backbone and a branched N-alkyl chain containing a secondary phenyl moiety. The compound is synthesized via condensation reactions between phenylbutylamine derivatives and acylating agents. For instance, describes the synthesis of its chloro-substituted analog, 2-chloro-N-(1-phenylbutan-2-yl)acetamide, through the reaction of phenylbutylamine (R = ethyl) with chloroacetyl chloride, yielding 39% product. Further modifications, such as aminoalkylation with aminoacetaldehyde dimethylacetal, demonstrate the versatility of this scaffold for generating derivatives with varied functional groups .

Structurally, the 1-phenylbutan-2-yl substituent introduces steric bulk and lipophilicity, which may influence binding to biological targets or alter pharmacokinetic properties. The compound’s synthetic flexibility makes it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

2-phenyl-N-(1-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-17(13-15-9-5-3-6-10-15)19-18(20)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMKBUQTHXTGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-phenylbutan-2-yl)acetamide typically involves the reaction of 1-phenylbutan-2-amine with phenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KM

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-phenyl-N-(1-phenylbutan-2-yl)acetamide

*Estimated based on structural complexity.

Steric and Electronic Effects

- N-Substituent Length and Rigidity : The 1-phenylbutan-2-yl group in the parent compound introduces greater steric hindrance compared to linear N-alkyl chains (e.g., 3-phenylpropyl in –5). This may reduce metabolic degradation but could also limit solubility. In contrast, UPGL00004 () replaces flexible regions with a rigid heterocyclic core, enhancing binding affinity to glutaminase (GLS) via optimized allosteric interactions .

Key Research Findings

Rigidity vs. Flexibility : UPGL00004’s rigid heterocyclic core () demonstrates that structural constraint can enhance target binding, a principle applicable to optimizing the parent compound for specific therapeutic targets.

Substituent Effects : Shorter N-alkyl chains (e.g., phenylethyl in ) may improve bioavailability but reduce target engagement compared to bulkier groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.